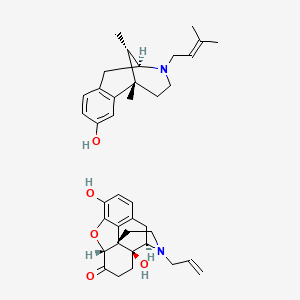
Talwin Nx
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Talwin Nx is a pharmaceutical compound that combines pentazocine hydrochloride and naloxone hydrochloride. It is primarily used as an analgesic for the treatment of moderate to severe pain. Pentazocine is a member of the benzazocine series, while naloxone is an opioid antagonist. The combination of these two compounds helps to mitigate the potential for abuse by preventing the euphoric effects of opioids when misused .
Synthetic Routes and Reaction Conditions:
Pentazocine Hydrochloride: The synthesis of pentazocine involves the cyclization of a suitable precursor to form the benzazocine ring system. This is followed by the introduction of the necessary functional groups to achieve the final structure. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.
Naloxone Hydrochloride: Naloxone is synthesized through a series of steps starting from thebaine, an opiate alkaloid. The process involves oxidation, reduction, and substitution reactions to introduce the necessary functional groups. The final product is obtained through crystallization and purification steps.
Industrial Production Methods:
- The industrial production of this compound involves the large-scale synthesis of both pentazocine and naloxone, followed by their combination in specific ratios. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Types of Reactions:
Oxidation: Pentazocine can undergo oxidation reactions, particularly at the terminal methyl groups, leading to the formation of various oxidation products.
Reduction: Naloxone can be reduced to its corresponding alcohol derivatives under specific conditions.
Substitution: Both pentazocine and naloxone can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Talwin Nx has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics.
Biology: Researchers use this compound to study the effects of opioid receptor agonists and antagonists on cellular and molecular processes.
Medicine: this compound is used in clinical trials to evaluate its efficacy and safety in pain management. It is also studied for its potential use in treating opioid addiction.
Industry: The compound is used in the pharmaceutical industry for the development of new pain management therapies and formulations
Wirkmechanismus
Talwin Nx exerts its effects through the following mechanisms:
Pentazocine: Acts as an agonist at kappa and sigma opioid receptors, providing analgesic effects. It also has weak antagonist activity at the mu opioid receptor, which helps to reduce the risk of respiratory depression and other side effects associated with opioids.
Naloxone: Acts as a pure antagonist at opioid receptors, particularly the mu receptor. .
Vergleich Mit ähnlichen Verbindungen
Tramadol: An opioid analgesic used for moderate to severe pain. Unlike Talwin Nx, tramadol does not contain an opioid antagonist, making it more prone to abuse.
Gabapentin: An anticonvulsant with pain-relieving properties. It is used for nerve pain but does not interact with opioid receptors.
Hydrocodone: A potent opioid analgesic with a high potential for abuse. .
Uniqueness of this compound:
- The combination of pentazocine and naloxone in this compound provides effective pain relief while minimizing the risk of abuse. This makes it a unique and valuable option for pain management compared to other opioid analgesics .
Eigenschaften
CAS-Nummer |
92522-87-7 |
|---|---|
Molekularformel |
C38H48N2O5 |
Molekulargewicht |
612.8 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H21NO4.C19H27NO/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h2-4,14,17,21,23H,1,5-10H2;5-7,12,14,18,21H,8-11H2,1-4H3/t14-,17+,18+,19-;14-,18+,19+/m11/s1 |
InChI-Schlüssel |
SRIMMBWWILHQEE-MYJOKOOISA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


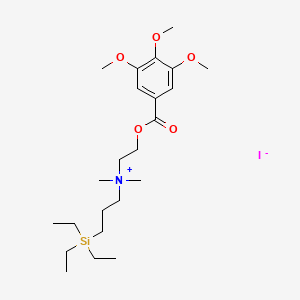

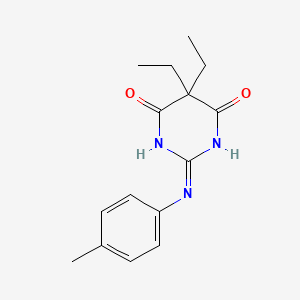


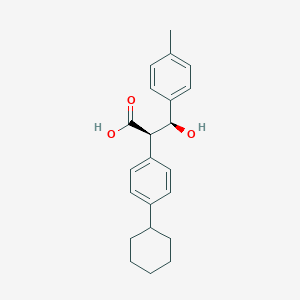
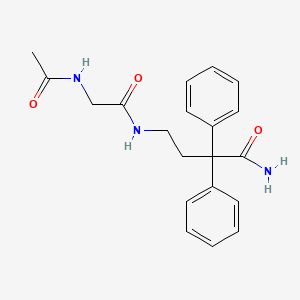
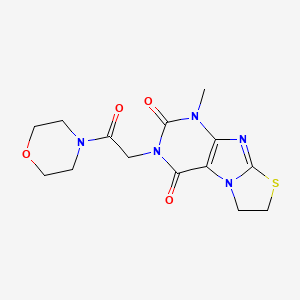


![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)


